molecular formula C13H19Cl3N2O2 B5506461 2-[2-[(Tert-butylamino)methyl]-4,6-dichlorophenoxy]acetamide;hydrochloride

2-[2-[(Tert-butylamino)methyl]-4,6-dichlorophenoxy]acetamide;hydrochloride

Cat. No.: B5506461
M. Wt: 341.7 g/mol
InChI Key: NMTBXDYYSHQRPN-UHFFFAOYSA-N
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Description

2-[2-[(Tert-butylamino)methyl]-4,6-dichlorophenoxy]acetamide;hydrochloride is a chemical compound with the molecular formula C13H18Cl2N2O2. It is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(Tert-butylamino)methyl]-4,6-dichlorophenoxy]acetamide;hydrochloride typically involves the reaction of 4,6-dichlorophenol with tert-butylamine in the presence of a suitable base. The reaction proceeds through a nucleophilic substitution mechanism, where the tert-butylamine displaces the chlorine atoms on the phenol ring. The resulting intermediate is then reacted with chloroacetamide to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Commonly used solvents include dichloromethane and ethanol, and the reactions are typically carried out under controlled temperature and pressure conditions to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[2-[(Tert-butylamino)methyl]-4,6-dichlorophenoxy]acetamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-[(Tert-butylamino)methyl]-4,6-dichlorophenoxy]acetamide;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[2-[(Tert-butylamino)methyl]-4,6-dichlorophenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-[(Tert-butylamino)methyl]-4,6-dichlorophenoxy]acetamide;hydrochloride is unique due to its specific substitution pattern on the phenoxy ring and the presence of both tert-butylamino and acetamide groups. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-[2-[(tert-butylamino)methyl]-4,6-dichlorophenoxy]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O2.ClH/c1-13(2,3)17-6-8-4-9(14)5-10(15)12(8)19-7-11(16)18;/h4-5,17H,6-7H2,1-3H3,(H2,16,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTBXDYYSHQRPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=C(C(=CC(=C1)Cl)Cl)OCC(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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